molecular formula C9H9F3N2O4S B13278603 Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B13278603
M. Wt: 298.24 g/mol
InChI Key: NQQKZHHPAPQVGO-UHFFFAOYSA-N
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Description

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9F3N2O4S This compound is notable for its unique structure, which includes a trifluoromethyl group, a sulfamoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The sulfamoyl group can be added via a sulfonation reaction, and the esterification process is used to introduce the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives

Scientific Research Applications

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate
  • Ethyl 5-(2-fluoroethylsulfamoyl)-2-(trifluoromethyl)pyridine-3-carboxylate

Uniqueness

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of both the trifluoromethyl and sulfamoyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉F₃N₂O₄S
  • Molecular Weight : 298.24 g/mol
  • CAS Number : 1955515-17-9

The compound features a pyridine ring substituted with a sulfamoyl group and a trifluoromethyl group, which contribute to its unique properties and biological activities. The trifluoromethyl group enhances lipophilicity, aiding in cellular penetration, while the sulfamoyl group allows for hydrogen bonding with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Trifluoromethylation : Introduction of the trifluoromethyl group via nucleophilic substitution.
  • Sulfamoylation : Addition of the sulfamoyl group through sulfonation.
  • Esterification : Formation of the ethyl ester.

These steps are optimized for yield and purity using specific reaction conditions such as temperature and solvents .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against neutral sphingomyelinases (nSMases), which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Cell Membrane Penetration : The lipophilicity conferred by the trifluoromethyl group facilitates its ability to penetrate cell membranes effectively, allowing it to reach intracellular targets.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to inhibit cell proliferation in several cancer cell lines:

Cell LineIC₅₀ (µM)
HepG26.19 ± 0.50
MCF-75.10 ± 0.40
HCT116Not specified

These values indicate that the compound can effectively reduce cell viability at low concentrations, suggesting strong antiproliferative effects .

Mechanisms of Anticancer Activity

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : It can interfere with cell cycle regulators, leading to cell cycle arrest.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Alzheimer’s Disease Models : In a mouse model, the compound demonstrated significant inhibition of nSMase activity, correlating with reduced amyloid plaque formation .
  • Antimicrobial Studies : Preliminary results suggest potential antibacterial properties against certain strains, although further investigation is required to confirm these findings.

Properties

Molecular Formula

C9H9F3N2O4S

Molecular Weight

298.24 g/mol

IUPAC Name

ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9F3N2O4S/c1-2-18-8(15)6-3-5(19(13,16)17)4-14-7(6)9(10,11)12/h3-4H,2H2,1H3,(H2,13,16,17)

InChI Key

NQQKZHHPAPQVGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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